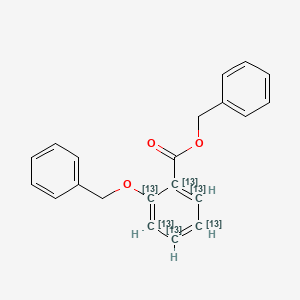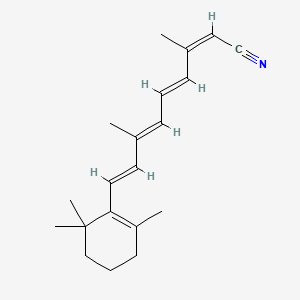
13-cis-Retinonitrile
Overview
Description
13-cis-Retinonitrile is a useful retinoid that is an isomer of an all-trans-retinal intermediate . It has a molecular weight of 281.44 and a molecular formula of C20H27N .
Synthesis Analysis
The synthesis of 13-cis-Retinonitrile has been studied in various contexts. For instance, a study published in MDPI detailed the use of cyclodextrin-assisted sweeping (CD-sweeping) coupled with micellar electrokinetic chromatography (MEKC) to determine 13-cis-retinoic acid (13-cis-RA), all-trans-retinoic acid (all-trans-RA), and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) in human plasma .Molecular Structure Analysis
13-cis-Retinonitrile contains a total of 48 bonds, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
13-cis-Retinonitrile has a molecular weight of 281.44 and a molecular formula of C20H27N . It contains 48 bonds in total, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .Scientific Research Applications
Treatment of Oral Leukoplakia : 13-cis-Retinoic acid has been found effective in treating oral leukoplakia, showing major decreases in lesion size and reversing dysplasia in a significant number of patients (Hong et al., 1986).
Acne Vulgaris : It has been used as a single agent in the treatment of cystonodular acne, with a high percentage of patients responding with improvement in acne severity (Jones et al., 1983).
Bone Density Effects : Studies on rats indicate that 13-cis-retinoic acid may affect bone density, reducing bone mineral density and cortical thickness, which suggests further research is warranted in this area (Hotchkiss et al., 2006).
Myelodysplastic Syndromes (MDS) : A randomized trial found that 13-cis-retinoic acid did not exhibit a beneficial therapeutic effect in patients with MDS (Koeffler et al., 1988).
Neuroblastoma Treatment : It has shown promise in treating high-risk neuroblastoma, with phase III trials indicating improved event-free survival in patients receiving high-dose 13-cis-retinoic acid after intensive chemoradiotherapy (Reynolds et al., 2003).
Influence on Cell Differentiation : Research suggests that 13-cis-retinoic acid can affect cell differentiation and reversion towards normal in human endometrial adenocarcinoma cells (Carter et al., 1996).
Impact on Collagen Synthesis and Cell Proliferation : It has been observed to inhibit collagen synthesis in human skin fibroblasts, presenting a potential utility for the treatment of fibrotic diseases (Shigematsu & Tajima, 1995).
Cellular Metabolism and Actions : The metabolic actions of 13-cis-retinoic acid are complex and involve various biochemical pathways, including its ability to undergo isomerization and potentially act through cell surface receptors (Blaner, 2001).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 13-cis-Retinonitrile . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research on retinoids like 13-cis-Retinonitrile is ongoing, with studies exploring their roles in cancer prevention and treatment . For instance, a study published in Frontiers suggested that targeting the retinoic acid pathway could be a promising strategy in cancer treatments . Another study in MDPI discussed the development of a novel oral liquid formulation of 13-cis-Retinonitrile for children with neuroblastoma .
properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQCZNCSHAYSX-HWCYFHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C#N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858370 | |
| Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-cis-Retinonitrile | |
CAS RN |
20638-89-5 | |
| Record name | 13-cis-Retinonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20638-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)
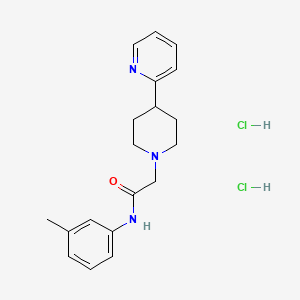
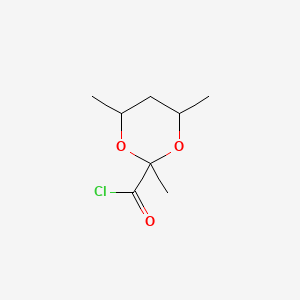
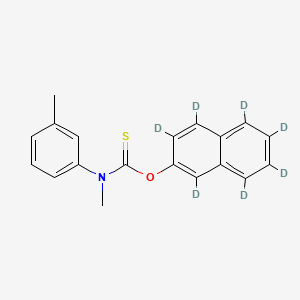
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
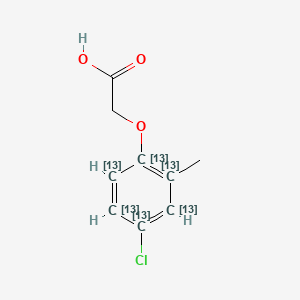
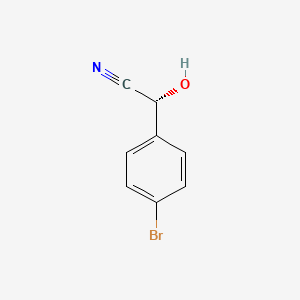
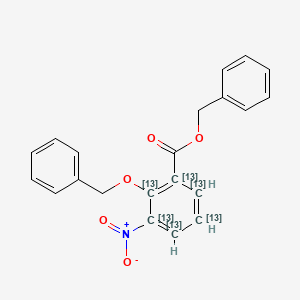
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
